6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one
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Overview
Description
The closest compounds I found are “4-(2,3-Dihydroxy-3-methylbutoxy)furo(3,2-g)chromen-7-one” and “7-(2,3-Dihydroxy-3-methylbutoxy)-6-methoxy-2H-chromen-2-one”. These compounds have a molecular formula of C16H16O6 . They are part of the psoralens, a group of natural organic compounds .
Molecular Structure Analysis
The molecular weight of the similar compounds is 304.2946 . The IUPAC Standard InChI for these compounds is InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3 .Physical and Chemical Properties Analysis
The similar compounds have a flash point of 283.0±30.1 °C and an index of refraction of 1.630 . They have 6 H bond acceptors and 2 H bond donors .Scientific Research Applications
Compound Derivation and Properties
- 6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one is a derivative of various natural compounds, often synthesized for research purposes. One study identified new derivatives from a mangrove endophytic fungus, Nigrospora sp., which included compounds with moderate antitumor and antimicrobial activity (Xia et al., 2011).
Antitumor and Antimicrobial Activities
- Compounds structurally similar to this compound have demonstrated moderate antitumor and antimicrobial effects in various studies. For instance, specific benzofurans isolated from marine endophytic fungus and Persea obovatifolia showed cytotoxic activities against different cancer cell lines (Tsai et al., 1998).
Estrogen Receptor Affinity
- Studies on arylobenzofurans from plants like Onobrychis ebenoides revealed that these compounds, similar in structure to the subject compound, have an affinity for the estrogen receptor, indicating potential for further research in hormone-related therapies (Halabalaki et al., 2000).
Cytotoxic Activity in Cancer Research
- Benzofurans derived from Styrax perkinsiae seeds exhibited cytotoxic activity against breast cancer cell lines, suggesting the potential of such compounds, including this compound, in cancer research (Li et al., 2005).
Acetylcholinesterase Inhibition
- Some benzofuran derivatives, such as those synthesized from 5-hydroxy-3-methyl-3H-benzofuran-2-one, have shown inhibitory activities against human acetylcholinesterase, an enzyme relevant in neurodegenerative diseases like Alzheimer's (Luo et al., 2005).
Properties
CAS No. |
156281-15-1 |
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Molecular Formula |
C15H20O6 |
Molecular Weight |
296.31 g/mol |
IUPAC Name |
6-[(2S)-2,3-dihydroxy-3-methylbutoxy]-4-methoxy-5-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H20O6/c1-8-11(20-7-12(16)15(2,3)18)5-9-10(13(8)19-4)6-21-14(9)17/h5,12,16,18H,6-7H2,1-4H3/t12-/m0/s1 |
InChI Key |
WVJWALIKYTWYOP-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(C=C2C(=C1OC)COC2=O)OC[C@@H](C(C)(C)O)O |
SMILES |
CC1=C(C=C2C(=C1OC)COC2=O)OCC(C(C)(C)O)O |
Canonical SMILES |
CC1=C(C=C2C(=C1OC)COC2=O)OCC(C(C)(C)O)O |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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